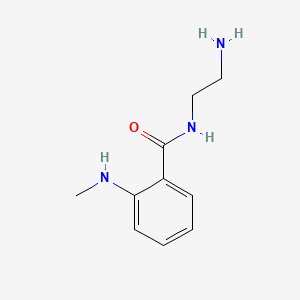

N-(2-aminoethyl)-2-(methylamino)benzamide

描述

N-(2-aminoethyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group and a methylamino group attached to the benzamide core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N-(2-aminoethyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted derivatives.

科学研究应用

N-(2-aminoethyl)-2-(methylamino)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(2-aminoethyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or blocking receptor sites, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

N-(2-aminoethyl)benzamide: Lacks the methylamino group, which may affect its binding affinity and activity.

2-(methylamino)benzamide: Lacks the aminoethyl group, which may influence its solubility and reactivity.

N-(2-aminoethyl)-2-(dimethylamino)benzamide: Contains an additional methyl group, which may enhance its lipophilicity and metabolic stability.

Uniqueness

N-(2-aminoethyl)-2-(methylamino)benzamide is unique due to the presence of both the aminoethyl and methylamino groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

N-(2-aminoethyl)-2-(methylamino)benzamide, a compound characterized by its unique structure featuring both aminoethyl and methylamino groups, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzymatic activity or block receptor sites, leading to therapeutic effects. Specific pathways may vary depending on the biological context in which the compound is studied.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, compounds structurally related to this benzamide have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cell lines, with some compounds achieving IC50 values in the micromolar range .

Antiviral Activity

Research has indicated that benzamide derivatives can possess antiviral properties. For example, related compounds have been shown to enhance the intracellular levels of APOBEC3G (A3G), a protein that inhibits the replication of viruses such as Hepatitis B Virus (HBV). This suggests that this compound may also exhibit similar antiviral activities through mechanisms involving A3G modulation .

Case Studies and Research Findings

- Cytotoxicity Assays : In a comparative study of various benzamide derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the benzamide structure could significantly enhance cytotoxicity, emphasizing the importance of structural variations in biological activity .

- Antiviral Screening : A screening of related benzamide derivatives against HBV revealed promising candidates with significant inhibitory effects. This screening process highlighted the potential for this compound to be developed as an antiviral agent .

Table 1: Cytotoxic Activity of Benzamide Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| N-phenyl-4-methoxy-3-methylaminobenzamide | SW480 | 12 |

| N-(4-chlorophenyl)-4-methoxy-3-methylaminobenzamide | HepG2 | 10 |

Table 2: Antiviral Activity Against HBV

| Compound Name | Virus Type | Inhibition (%) |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-methylaminobenzamide | HBV | 85 |

| This compound | HBV | 75 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-aminoethyl)-2-(methylamino)benzamide?

The compound is synthesized via a coupling reaction between 2-(methylamino)benzoic acid and ethylenediamine, typically using N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation . Alternative routes involve Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde), which are deprotected post-synthesis using HCl in dioxane . Purification methods include recrystallization or chromatography (HPLC) to achieve >90% purity .

Q. How is the purity and structural integrity of the compound validated?

Characterization relies on 1H NMR (e.g., δ 7.14–8.55 ppm for aromatic protons, δ 3.32–4.37 ppm for ethylenediamine protons) and ESI-MS (e.g., m/z 323.7 [M+H]+) . HPLC is used to confirm purity (>95%), with retention times calibrated against standards . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is tested using cell viability assays (e.g., MTT) against cancer cell lines, with reported IC50 values in the micromolar range (e.g., 5–20 µM for HeLa cells) . Antiviral activity against HBV is measured via qPCR to quantify APOBEC3G-mediated viral replication inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Derivatives with substituted aromatic rings (e.g., 2,4-dichloro or trifluoromethyl groups) show enhanced Trypanosoma brucei inhibition (IC50 < 1 µM) . Electron-withdrawing groups improve target binding by modulating electron density at the amide nitrogen. For example, compound 13 (2,4-dichloro substituents) achieves 57% yield and higher potency than the parent compound .

Q. What strategies enable radiolabeling for imaging applications?

Fluorine-18 labeling (e.g., via mesylate precursor displacement with [18F]fluoride) allows positron emission tomography (PET) imaging. Biodistribution studies in murine models show tumor uptake of 2.5–3.7% ID/g, with tumor-to-muscle ratios >5:1 at 2 hours post-injection . Optimal probes balance sigma-2 receptor affinity (Ki < 10 nM) and low sigma-1 off-target binding .

Q. How do reaction conditions influence functionalization mechanisms?

Copper(II)-mediated C-H oxidation diverges under acidic vs. basic conditions. For example, N-(8-quinolinyl)benzamide undergoes methoxylation (basic) via organometallic pathways or chlorination (acidic) via single-electron-transfer mechanisms . Solvent choice (e.g., chloroform vs. dichloromethane) and temperature (4°C to rt) critically impact regioselectivity .

Q. What analytical challenges arise in characterizing complex derivatives?

Co-eluting impurities in HCl salt forms require HPLC-MS hyphenation for resolution . For isomers (e.g., compounds 18 and 19 ), 2D NMR (COSY, NOESY) clarifies spatial arrangements . Dynamic light scattering (DLS) detects aggregation in aqueous buffers, which may skew bioactivity data .

Q. How can mechanistic studies resolve contradictory bioactivity data?

Discrepancies in IC50 values across cell lines may arise from differential expression of molecular targets (e.g., APOBEC3G in HBV vs. p53 in cancer cells). Knockdown experiments (siRNA) or isothermal titration calorimetry (ITC) validate target engagement . For example, APOBEC3G overexpression correlates with a 2.5-fold increase in antiviral efficacy .

属性

IUPAC Name |

N-(2-aminoethyl)-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDWDGJVBBBKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734213 | |

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174878-15-0 | |

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。